Bumadizone
Overview
Description
Mechanism of Action
Pharmacokinetics
A study on bumadizone calcium dihydrate microspheres compressed tablets for colon targeting showed that the drug release followed a zero-order model, with 997% release achieved within 12 hours .
Result of Action
This compound has anti-inflammatory, antipyretic, and analgesic properties . It is used to treat conditions like rheumatoid arthritis and gout, where it helps to reduce inflammation and alleviate pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug release from this compound calcium dihydrate microspheres compressed tablets . The aim of colon targeting is to minimize the release of the drug off target area (pH 1.2 and 6.8) and to maximize the release of the drug in target area (pH 7.4) .
Biochemical Analysis
Biochemical Properties
It is known that Bumadizone interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bumadizone is synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The reaction typically involves the use of organic solvents and catalysts to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Bumadizone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives
Scientific Research Applications
Bumadizone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs and their interactions with biological molecules.
Biology: Investigated for its effects on cellular processes and its potential role in modulating inflammatory pathways.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory conditions and its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the formulation of pharmaceutical products and in the development of new drug delivery systems .
Comparison with Similar Compounds
Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.
Oxyphenbutazone: A metabolite of phenylbutazone with comparable therapeutic effects.
Ibuprofen: A widely used NSAID with similar mechanisms of action but different chemical structure
Uniqueness of Bumadizone: this compound is unique due to its specific chemical structure, which allows for distinct pharmacokinetic properties and a different side effect profile compared to other NSAIDs. It has been shown to be effective in conditions where other NSAIDs may not be as effective, and it has a different metabolic pathway, leading to unique therapeutic outcomes .
Properties
IUPAC Name |
2-[anilino(phenyl)carbamoyl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFHHFTIRLFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34461-73-9 (calcium[2:1]salt), 69365-73-7 (calcium[2:1]salt hemihydrate) | |
Record name | Bumadizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022698 | |
Record name | Bumadizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3583-64-0 | |
Record name | Bumadizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3583-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bumadizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bumadizone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bumadizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bumadizone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMADIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATD81G944M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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